Octyltrimethylammonium chloride

Vue d'ensemble

Description

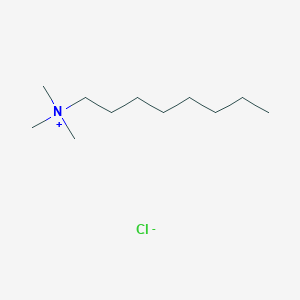

Octyltrimethylammonium chloride (CAS: 10108-86-8) is a quaternary ammonium compound with the molecular formula C₁₁H₂₆ClN and a molecular weight of 207.78 g/mol . It consists of an octyl chain (C8) linked to a trimethylammonium group, making it a cationic surfactant. This compound is widely used in:

- Metal extraction: Selective extraction of antimony(V) from hydrochloric acid media using chloroform as a solvent .

- Material synthesis: Acts as a structure-directing agent in seed-directed zeolite crystallization within borosilicate systems .

- Biochemical applications: Included in reagent kits for laboratory research, such as nucleic acid purification and protein isolation .

Its physicochemical properties, including a high solubility in polar solvents and moderate critical micelle concentration (CMC), make it suitable for applications requiring controlled surfactant activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Octyltrimethylammonium chloride can be synthesized through the quaternization of trimethylamine with octyl chloride. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction can be represented as follows:

C8H17Cl+N(CH3)3→C8H17N(CH3)3Cl

Industrial Production Methods: In industrial settings, the production of this compound involves similar quaternization reactions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: Octyltrimethylammonium chloride can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

Intercalation Reactions: It can intercalate into layered materials such as kaolinite, altering their structural and thermal properties.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles include hydroxide ions, cyanide ions, and various organic anions.

Conditions: These reactions typically occur in aqueous or organic solvents at moderate temperatures.

Major Products:

- The major products depend on the nucleophile used. For example, with hydroxide ions, the product would be octyltrimethylammonium hydroxide.

Applications De Recherche Scientifique

Photovoltaic Applications

OTAC has been utilized as an additive in the fabrication of perovskite solar cells (PSCs). Research indicates that it can enhance the performance of hole-conductor-free fully printable mesoscopic PSCs. Specifically, OTAC helps to reduce voltage loss and improve the open-circuit voltage (Voc) by optimizing the energy-level alignment at the TiO2/perovskite interface.

- Case Study : In a study published in Solar RRL, OTAC was found to increase the Voc to 1007 mV and achieve a power conversion efficiency (PCE) of 16.53% in mesoscopic perovskite solar cells. The mechanism involves passivation of trap states in the perovskite material, which suppresses nonradiative recombination .

Catalysis

OTAC serves as a catalyst in various chemical reactions, particularly in the synthesis of haloalkanes from alcohols. It has been assessed for its effectiveness in facilitating these reactions under specific conditions.

- Case Study : A patent noted that while OTAC could be used as a catalyst for producing haloalkanes from alcohols, its efficacy was sometimes limited compared to other catalysts due to slower reaction rates .

Surfactant Properties

As a cationic surfactant, OTAC exhibits significant potential in enhancing dispersion and separation processes. It is particularly effective in separating silicon carbide (SiC) from silica (SiO2) through flotation methods.

- Application Data : OTAC's surfactant properties allow it to stabilize emulsions and micellar systems, which are crucial in various industrial applications .

Micellar Systems

OTAC has been studied for its role in mixed cationic/anionic micellar systems. Molecular dynamics simulations have shown that its addition can influence micelle stability and morphology.

- Findings : The presence of OTAC increases the radius of wormlike micelles due to its larger hydrophobic part while affecting the length of these structures based on concentration ratios .

Environmental Applications

Research has indicated that OTAC can be involved in environmental applications, particularly concerning its interactions with pollutants and its role as a dispersant.

- Study Insights : Investigations into the adsorption behavior of dispersants like OTAC onto pigments reveal its potential for improving the stability and effectiveness of formulations used in environmental remediation efforts .

Data Summary Table

Mécanisme D'action

Octyltrimethylammonium chloride exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing it to interact with and stabilize various substances. In biological systems, it can interact with cell membranes, potentially altering membrane permeability and affecting cellular processes. The molecular targets and pathways involved include interactions with lipid bilayers and potential modulation of ion channels .

Comparaison Avec Des Composés Similaires

Comparison with Similar Quaternary Ammonium Compounds

Structural and Functional Differences

Octyltrimethylammonium Bromide (OTAB)

- Structure : Similar to octyltrimethylammonium chloride but with a bromide counterion (C₈H₁₇N(CH₃)₃⁺ Br⁻).

- Applications : Used as a surfactant and in ion-exchange resins .

- Key Difference : Bromide ions may alter solubility and reactivity in redox-sensitive environments compared to chloride.

Cetyltrimethylammonium Bromide (CTAB)

- Structure : Longer alkyl chain (C16) with a bromide counterion.

- Applications: DNA extraction, cosmetics, and nanoparticle synthesis .

- Comparison :

Cetrimonium Chloride (CTAC)

- Structure : Cetyl chain (C16) with a chloride counterion.

- Applications : Hair conditioners, antimicrobial agents .

- Comparison :

Decyltrimethylammonium Bromide (C10T)

- Structure : Decyl chain (C10) with bromide.

- Applications : Studied in ionic liquid formulations and bacterial interaction studies .

- Comparison :

Metal Extraction

- This compound selectively extracts antimony(V) in chloroform, while capriquat (methyltrioctylammonium chloride) is preferred for antimony(III) .

- OTAB and CTAB are less selective in acidic media due to stronger micelle formation, which may trap multiple metal ions .

Material Science

- In polymer-clay composites, octyltrimethylammonium bromide (OTMA) shows weaker mechanical reinforcement than octadecyltrimethylammonium bromide (ODTMA, C18) due to shorter chain length .

Research Findings and Case Studies

Polymer-Clay Composites ()

- Organoclays modified with OTMA (C8) showed a 30% lower stress-at-break compared to ODTMA (C18) in natural rubber composites. This highlights the trade-off between surfactant chain length and material reinforcement.

Toxicity and Environmental Impact

- Shorter chains generally degrade faster in the environment than C16 analogs.

Activité Biologique

Octyltrimethylammonium chloride (OTMAC), a cationic surfactant with the chemical formula and a molecular weight of 207.79 g/mol, exhibits a range of biological activities that are significant in various fields, including biochemistry, pharmacology, and materials science. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

OTMAC is primarily recognized for its role as a surfactant, impacting cellular membranes and influencing various biochemical processes. Its biological activity can be categorized into several key areas:

- Cell Membrane Interaction : OTMAC can interact with lipid bilayers, potentially altering membrane permeability and fluidity. This interaction is crucial in drug delivery systems where surfactants are employed to enhance the solubility and bioavailability of hydrophobic drugs.

- Antimicrobial Properties : OTMAC has demonstrated antimicrobial activity against various pathogens, making it useful in disinfectants and antiseptics.

- Toxicological Effects : Exposure to OTMAC has been linked to skin irritation and respiratory issues, indicating a need for careful handling in industrial applications.

Intercalation and Cellular Effects

OTMAC acts through intercalation into layered materials such as kaolinite, which can lead to structural changes in these materials. This property allows it to alter the physical and chemical characteristics of surfaces it interacts with, impacting cellular functions at the molecular level .

- Biochemical Properties : OTMAC's cationic nature allows it to disrupt the integrity of microbial membranes, leading to cell lysis. This mechanism is particularly relevant in its application as an antimicrobial agent.

- Molecular Mechanism : As a surfactant, OTMAC can influence enzyme activities by interacting with biomolecules, potentially affecting metabolic pathways.

Case Studies

- Antimicrobial Activity : A study demonstrated that OTMAC effectively inhibited the growth of various bacterial strains, showcasing its potential as an antimicrobial agent in clinical settings .

- Toxicological Assessment : Research highlighted adverse effects associated with prolonged exposure to quaternary ammonium compounds (QACs), including OTMAC. These effects included immunotoxicity and metabolic disorders in animal models .

- Micellar Formation : Molecular dynamics simulations indicated that OTMAC contributes to the stability of wormlike micelles when mixed with anionic surfactants. This property is essential for developing stable formulations in drug delivery systems .

Comparative Analysis

To understand the uniqueness of OTMAC compared to similar compounds, a comparison table is presented below:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Cationic surfactant | Antimicrobial properties; membrane interaction |

| Dodecyltrimethylammonium chloride | Cationic surfactant | Stronger antimicrobial effects due to longer chain |

| Hexadecyltrimethylammonium chloride | Cationic surfactant | Higher toxicity; used in specialized applications |

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for Octyltrimethylammonium chloride, and how is purity validated?

this compound (OTAC) is typically synthesized via quaternization of octyldimethylamine with methyl chloride. Purity validation involves nuclear magnetic resonance (NMR) spectroscopy to confirm molecular structure and high-performance liquid chromatography (HPLC) to assess impurity profiles. Titration methods (e.g., ion-selective electrodes) quantify chloride content, while elemental analysis verifies C, H, and N ratios. Researchers should also use thermogravimetric analysis (TGA) to detect residual solvents or moisture .

Q. What spectroscopic and chromatographic techniques are essential for characterizing OTAC?

Key techniques include:

- FTIR Spectroscopy : Identifies functional groups (e.g., C-N⁺ stretching at ~1,480 cm⁻¹).

- ¹H/¹³C NMR : Confirms alkyl chain integrity and quaternary ammonium structure.

- X-ray Diffraction (XRD) : Detects crystallinity in solid-state samples.

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.

Chromatographic methods like reverse-phase HPLC with UV detection (210–220 nm) assess purity. For colloidal systems, dynamic light scattering (DLS) measures micelle size .

Q. In what academic research contexts is OTAC predominantly applied?

OTAC is widely used as:

- Surfactant : In mesoporous material synthesis (e.g., aluminas, silicates) to template pore structures.

- Clay Modifier : For ion exchange in organoclays to enhance polymer composite properties.

- Colloidal Stabilizer : In nanoparticle synthesis and electrophoresis buffers.

- Phase-Transfer Catalyst : Facilitating reactions in biphasic systems .

Advanced Research Questions

Q. How does alkyl chain length in quaternary ammonium surfactants influence clay intercalation and composite performance?

Longer alkyl chains (e.g., octadecyltrimethylammonium, ODTMA) adopt pseudotrimolecular arrangements in clay interlayers, expanding basal spacing and improving mechanical reinforcement in composites. Shorter chains (e.g., OTAC) form monolayers, limiting interlayer expansion. In natural rubber composites, ODTMA-modified clays increase stress at break by 52% compared to OTAC, highlighting chain-length-dependent filler efficacy .

Q. What critical parameters govern OTAC’s role in mesoporous alumina synthesis?

- Surfactant Concentration : 20–50 wt% solutions influence mesophase geometry (isotropic vs. hexagonal).

- pH Control : Urea hydrolysis at 80–90°C maintains pH ~7 during aluminum hydroxide precipitation.

- Calcination : Heating at 450°C in nitrogen/air removes surfactants but may reduce crystallinity.

Note: Excess OTAC (>32 wt%) can yield disordered mesophases with single low-angle XRD peaks, necessitating iterative optimization .

Q. How can researchers reconcile discrepancies in mesophase ordering when using OTAC?

Disordered mesophases often arise from kinetic trapping during gelation. Mitigation strategies include:

- Temperature Gradients : Slow cooling (0.5°C/min) promotes equilibrium phase formation.

- Co-Surfactants : Adding pluronic polymers (e.g., P123) improves micelle packing.

- Post-Synthesis Aging : Hydrothermal treatment (24–48 hrs at 100°C) enhances long-range order. Cross-validate with small-angle X-ray scattering (SAXS) and transmission electron microscopy (TEM) .

Q. What methodologies optimize OTAC-modified clay loading in polymer composites?

- Melt Intercalation : Blend OTAC-clays (1–10 wt%) with natural rubber at 160°C for 10 min.

- Silica Synergy : Adding 15% silica improves tensile modulus (M100) by 30% in OTAC-clay composites.

- Mechanical Testing : Strain at break peaks at 5% OTAC loading; higher concentrations induce aggregation .

Q. How does the counterion (Cl⁻ vs. Br⁻) affect OTAC’s phase behavior in colloidal systems?

Chloride ions increase hydrophilicity, reducing critical micelle concentration (CMC) by 15% compared to bromide analogs (e.g., octyltrimethylammonium bromide, OTAB). This shifts lyotropic liquid crystal phases from hexagonal (OTAB) to lamellar (OTAC) under identical conditions. Use polarized optical microscopy (POM) and conductivity measurements to map phase diagrams .

Propriétés

IUPAC Name |

trimethyl(octyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H26N.ClH/c1-5-6-7-8-9-10-11-12(2,3)4;/h5-11H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZSPJRLCJSOED-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15461-38-8 (Parent) | |

| Record name | Caprylyltrimethylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010108868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90905939 | |

| Record name | N,N,N-Trimethyloctan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90905939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10108-86-8 | |

| Record name | Caprylyltrimethylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010108868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N-Trimethyloctan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90905939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N-Trimethyl-1-octanamonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPRYLYLTRIMETHYLAMMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VU3D41H988 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.